

Introduction: The Strategic Importance of Selective C-C Bond Formation

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795

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The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] Within the pharmaceutical landscape, the synthesis of highly functionalized biaryl amines is of paramount importance. These motifs are key structural components in a vast array of biologically active compounds and drug candidates.[6]

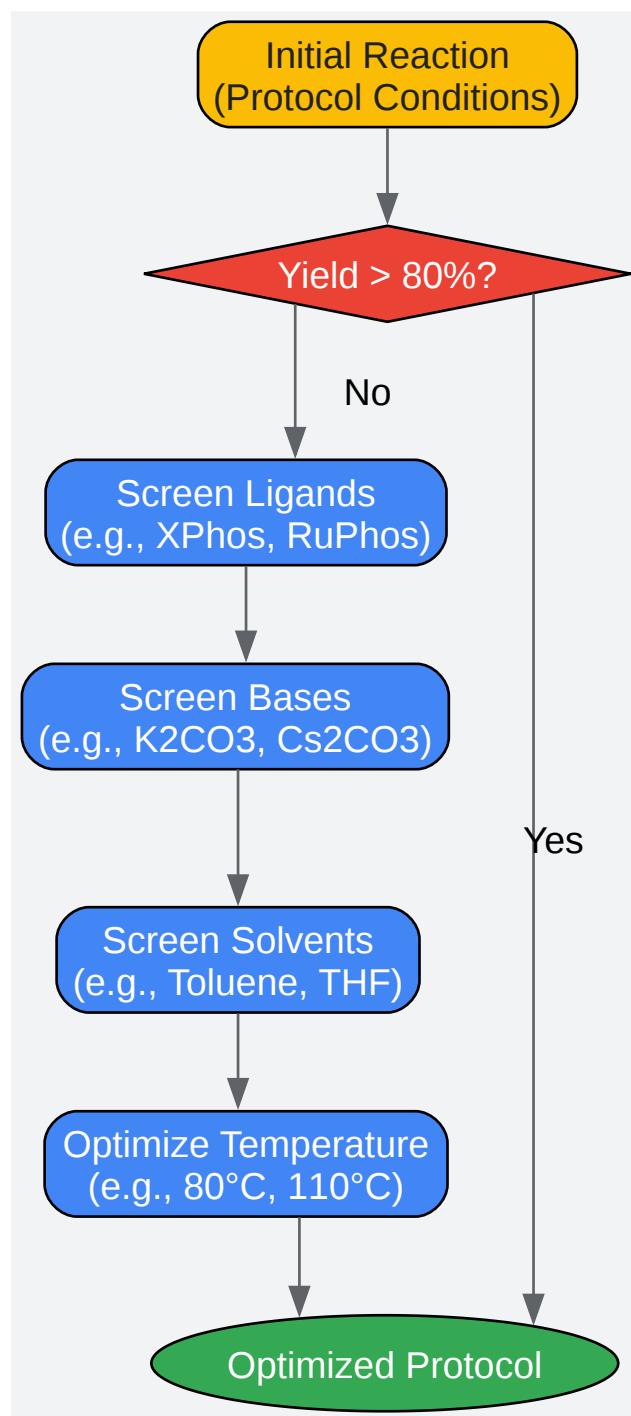
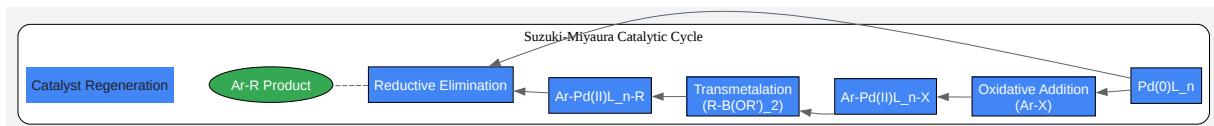
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of **4-Chloro-2-fluoro-6-iodoaniline**. This substrate is a valuable and complex building block, featuring three distinct halogen atoms and an aniline moiety. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) present a strategic opportunity for chemoselective functionalization.[7][8] The primary objective is to selectively couple at the most reactive C-I bond, leaving the chloro and fluoro substituents intact for potential subsequent transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The transformation is driven by a palladium catalyst and requires a base to facilitate the key transmetalation step.[9] The generally

accepted mechanism proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2][10]

- Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. In the case of **4-Chloro-2-fluoro-6-iodoaniline**, this occurs selectively at the weakest and most reactive carbon-iodine bond. This step forms a Pd(II) intermediate.
- Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[9]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]



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